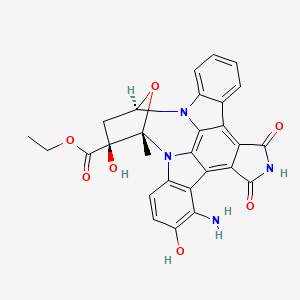

Indocarbazostatin B

Description

This compound has been reported in Streptomyces with data available.

an inhibitor of nerve growth stimulated by nerve growth factor; isolated from Streptomyces; structure in first source

Properties

Molecular Formula |

C28H22N4O7 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

ethyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C28H22N4O7/c1-3-38-26(36)28(37)10-15-31-12-7-5-4-6-11(12)16-19-20(25(35)30-24(19)34)18-17-13(8-9-14(33)21(17)29)32(23(18)22(16)31)27(28,2)39-15/h4-9,15,33,37H,3,10,29H2,1-2H3,(H,30,34,35)/t15-,27+,28-/m1/s1 |

InChI Key |

VEXMHCAEEISMPG-ZXOINBKBSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O |

Canonical SMILES |

CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O |

Synonyms |

indocarbazostatin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Indocarbazostatin B: A Technical Guide to an Indolocarbazole Alkaloid and its Producing Microbial Strain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin B is a member of the indolocarbazole alkaloid family, a class of natural products renowned for their diverse and potent biological activities, including antitumor, antimicrobial, and neuroprotective properties. These compounds are primarily produced by actinomycetes, with the genus Streptomyces being a particularly prolific source. This technical guide provides a comprehensive overview of the microbial production of this compound, detailing the producing strain, fermentation parameters, isolation protocols, and the biosynthetic pathway. Due to the limited specific public information on "this compound," this guide leverages data from closely related and well-studied indolocarbazole alkaloids, such as rebeccamycin and staurosporine, to present a representative and technically sound resource.

The Producing Microbial Strain: Streptomyces sp.

This compound is produced by a strain of Streptomyces, a genus of Gram-positive, filamentous bacteria known for its complex secondary metabolism.[1][2][3][4] While the specific species designation for the this compound producer remains to be widely publicly disclosed, its characteristics are consistent with those of other indolocarbazole-producing Streptomyces species.

Morphological and Physiological Characteristics

Streptomyces species exhibit a characteristic filamentous growth, forming a mycelial network. Aerial hyphae differentiate to form chains of spores, giving colonies a chalky appearance. The strain producing this compound is expected to display these typical morphological features. Physiological characteristics are crucial for optimizing fermentation conditions.

| Parameter | Typical Range for Indolocarbazole-Producing Streptomyces |

| Temperature | 25-30°C |

| pH | 6.0-8.0 |

| Oxygen Requirement | Aerobic |

| Carbon Sources | Glucose, Maltose, Starch |

| Nitrogen Sources | Peptone, Yeast Extract, Ammonium Salts |

Fermentation and Production of this compound

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of media components and culture conditions is critical for maximizing the yield of the target compound.

Quantitative Production Data (Representative)

The following table summarizes representative quantitative data for the production of indolocarbazole alkaloids, which can be considered as a baseline for this compound production.

| Parameter | Value | Reference Compound(s) |

| Fermentation Time | 7-10 days | Rebeccamycin, Staurosporine |

| Optimal Temperature | 28°C | General Streptomyces |

| Optimal pH | 7.0 | General Streptomyces |

| Typical Yield | 10-100 mg/L | Rebeccamycin, Staurosporine |

Experimental Protocol: Fermentation

This protocol outlines a typical two-stage fermentation process for the production of indolocarbazole alkaloids.

Materials:

-

Streptomyces sp. producing this compound

-

Seed Medium (e.g., Tryptic Soy Broth)

-

Production Medium (e.g., ISP2 medium supplemented with glucose and yeast extract)

-

Shaker incubator

-

Fermenter

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of spores or mycelia from a fresh agar plate into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C and 200 rpm for 48-72 hours.

-

Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into the production fermenter containing the production medium.

-

Fermentation: Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days. Monitor pH and nutrient levels periodically.

-

Harvesting: After the fermentation period, harvest the culture broth for extraction of this compound.

Isolation and Purification

This compound, like other indolocarbazole alkaloids, is typically extracted from the fermentation broth using organic solvents. Subsequent chromatographic steps are employed for purification.

Experimental Protocol: Extraction and Purification

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvents for chromatography (e.g., chloroform, methanol gradients)

Procedure:

-

Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate three times. Combine the organic phases and evaporate to dryness under reduced pressure.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

HPLC Purification: Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of indolocarbazole alkaloids proceeds through a complex pathway involving the oxidative dimerization of two L-tryptophan molecules.[1][2] The core scaffold is then subject to various tailoring reactions, such as glycosylation and halogenation, to generate the diverse range of indolocarbazole structures.

Proposed Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway for indolocarbazole alkaloids, which is expected to be conserved for the biosynthesis of this compound.

Caption: Generalized biosynthetic pathway of Indolocarbazole alkaloids.

Experimental Workflows

The following diagrams illustrate typical workflows for the discovery and characterization of novel indolocarbazole alkaloids like this compound.

Strain Isolation and Screening Workflow

Caption: Workflow for isolating and screening producing microbial strains.

Compound Isolation and Characterization Workflow

Caption: Workflow for isolating and characterizing the bioactive compound.

This technical guide provides a foundational understanding of the microbial production of this compound. While specific data for this compound is emerging, the established knowledge of the broader indolocarbazole alkaloid family offers a robust framework for its study and development. The methodologies and pathways described herein serve as a valuable resource for researchers engaged in the discovery, characterization, and production of novel bioactive compounds from microbial sources. Further research into the specific Streptomyces strain and its unique metabolic pathways will undoubtedly unlock the full potential of this compound for therapeutic applications.

References

- 1. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 2. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Indocarbazostatin B: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for Indocarbazostatin B, a member of the indocarbazostatin family of natural products. This guide presents tabulated NMR and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis to facilitate its identification, characterization, and further investigation.

Indocarbazostatins are a group of microbial metabolites known for their potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent development of these compounds. This guide focuses on this compound, providing a centralized resource for its key analytical data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. The data presented below was obtained using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 414.2435 | 414.2431 | C₂₆H₃₂N₃O₂⁺ |

| [M+Na]⁺ | 436.2254 | 436.2250 | C₂₆H₃₁N₃NaO₂⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Key 2D NMR correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used to make these assignments.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations |

| 3 | 2.55 | m | 4 | |

| 4 | 1.90, 1.80 | m | 3, 5 | |

| 5 | 3.95 | m | 4, 6 | |

| 6 | 7.30 | d | 8.0 | 5 |

| 8 | 7.55 | d | 8.0 | 9 |

| 9 | 7.15 | t | 7.5 | 8, 10 |

| 10 | 7.05 | t | 7.5 | 9, 11 |

| 11 | 7.40 | d | 8.0 | 10 |

| 14 | 3.80 | s | ||

| 15 | 1.30 | s | ||

| 16 | 1.25 | s | ||

| 18 | 2.10 | m | 19 | |

| 19 | 1.65 | m | 18, 20 | |

| 20 | 0.95 | d | 6.5 | 19 |

| 21 | 0.90 | d | 6.5 | 19 |

| 1'-NH | 8.10 | s | ||

| 2'-H | 6.80 | d | 8.5 | 3'-H |

| 3'-H | 7.20 | d | 8.5 | 2'-H |

| 5'-H | 7.10 | s | ||

| 6'-CH₃ | 2.30 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 2 | 168.5 |

| 3 | 45.2 |

| 4 | 28.1 |

| 5 | 75.8 |

| 6 | 123.5 |

| 7 | 125.0 |

| 8 | 119.8 |

| 9 | 121.5 |

| 10 | 118.7 |

| 11 | 111.2 |

| 12 | 136.0 |

| 13 | 128.8 |

| 14 | 55.6 |

| 15 | 28.4 |

| 16 | 28.4 |

| 17 | 40.5 |

| 18 | 25.4 |

| 19 | 48.2 |

| 20 | 22.8 |

| 21 | 22.6 |

| 1' | 138.2 |

| 2' | 115.6 |

| 3' | 129.8 |

| 4' | 130.5 |

| 5' | 120.1 |

| 6' | 21.3 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Mass Spectrometry

-

Instrument: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Method: The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the ESI source. The analysis was performed in positive ion mode.

-

Parameters:

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: m/z 100-1000

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized for all NMR experiments.

-

Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

-

COSY:

-

Pulse Program: cosygpqf

-

Number of Scans: 4

-

Acquisition Time: 0.20 s

-

-

HMBC:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans: 8

-

Acquisition Time: 0.20 s

-

Long-range coupling delay (d6) was optimized for 8 Hz.

-

Visualization of Spectroscopic Analysis Workflow

The logical flow of experiments for the structure elucidation of a natural product like this compound is critical. The following diagram, generated using the DOT language, illustrates this workflow.

An In-depth Technical Guide to the Physical and Chemical Properties of Indocarbazostatin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Indocarbazostatin B, a novel indolocarbazole antibiotic. The information is compiled from primary research articles detailing its discovery, characterization, and biological activity.

Introduction

This compound is a naturally occurring compound isolated from the culture broth of Streptomyces sp.[1][2]. It belongs to the indolocarbazole class of antibiotics and has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells[1]. This unique biological activity suggests its potential as a tool for studying signal transduction pathways and as a lead compound in drug discovery programs targeting neurobiological processes. This document summarizes the key physicochemical properties, isolation and characterization methods, and the known biological activity of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been determined through a combination of spectroscopic and analytical techniques, including High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) analysis[2]. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₇N₃O₉ | [2] |

| Molecular Weight | 647.68 g/mol | [2] |

| Appearance | Amorphous powder | [2] |

| Solubility | Soluble in methanol, ethyl acetate, and acetone; Insoluble in water and n-hexane | [2] |

| UV (λmax in MeOH) | 238, 262, 292, 328, 388 nm | [2] |

| Optical Rotation ([α]D²⁵) | -130° (c 0.1, MeOH) | [2] |

| Atropisomeric Chirality | Negative | [2] |

Experimental Protocols

The following sections detail the experimental methodologies for the fermentation of the producing organism, and the isolation and structural elucidation of this compound as described in the primary literature[1][2].

-

Producing Organism: Streptomyces sp. strain, isolated from a soil sample.

-

Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., yeast extract, glucose, and malt extract). The flask is incubated on a rotary shaker at a specified temperature and duration.

-

Production Culture: The seed culture is transferred to a larger production vessel (e.g., a 30-liter jar fermentor) containing a production medium (e.g., soluble starch, glucose, peptone, yeast extract, and inorganic salts).

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature, aeration rate, and agitation speed for a specified number of days. The production of this compound is monitored by bioassay or HPLC analysis.

The isolation procedure for this compound from the fermentation broth is outlined below.

Caption: Workflow for the isolation of this compound.

-

Extraction: The fermentation broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with acetone, and the supernatant is extracted with ethyl acetate.

-

Concentration: The organic extracts are concentrated in vacuo to yield a crude extract.

-

Silica Gel Chromatography: The combined crude extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.

-

Preparative HPLC: The active fractions from the silica gel column are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water) to yield pure this compound.

The structure of this compound was determined using the following spectroscopic methods[2]:

-

HR-FAB-MS: To determine the molecular formula.

-

UV Spectroscopy: To identify the chromophore.

-

¹H and ¹³C NMR Spectroscopy: To determine the carbon and proton framework.

-

2D NMR (¹H-¹H COSY, PFG HMBC, PFG HMQC): To establish the connectivity of atoms within the molecule.

-

DIF NOE Experiments: To determine the relative stereochemistry.

-

Circular Dichroism (CD) Analysis: To determine the absolute configuration and the atropisomeric chirality of the aglycone.

Biological Activity and Mechanism of Action

This compound was discovered through a screening program for inhibitors of Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells[1].

This compound inhibits the NGF-induced neurite outgrowth from PC12 cells with an IC₅₀ value of 24 nM. This is more potent than the known inhibitor K-252a, which has an IC₅₀ of 200 nM under the same assay conditions[1].

The biological activity of this compound is attributed to its ability to interfere with the NGF signaling pathway. NGF initiates a signaling cascade by binding to its high-affinity receptor, TrkA, leading to the activation of downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal differentiation and survival. While the precise molecular target of this compound within this pathway has not been definitively identified, its inhibitory effect on neurite outgrowth suggests it may act on one or more key signaling components.

Caption: Proposed site of action for this compound.

Conclusion

This compound is a novel indolocarbazole antibiotic with potent inhibitory activity against NGF-induced neuronal differentiation. Its unique biological profile and complex chemical structure make it a valuable tool for neurobiological research and a potential starting point for the development of new therapeutic agents. The detailed physicochemical and biological data presented in this guide provide a solid foundation for further investigation and application of this interesting natural product.

References

- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Indocarbazostatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin B is a novel indolocarbazole antibiotic isolated from a Streptomyces species. Alongside its analogue, Indocarbazostatin, it has been identified as a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory effects, the experimental protocols used for its characterization, and its putative mechanism of action within the NGF signaling pathway.

Quantitative Data on Biological Activity

The primary biological activity of this compound identified to date is the inhibition of NGF-induced neurite outgrowth in PC12 cells. This effect is dose-dependent and has been quantified to provide a clear measure of its potency.

| Compound | Biological Activity | Cell Line | IC50 | Reference |

| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 nM | [1] |

| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 nM | [1] |

| K-252a (a known kinase inhibitor) | Inhibition of NGF-induced neurite outgrowth | PC12 | 200 nM | [1] |

Mechanism of Action: Inhibition of the NGF/TrkA Signaling Pathway

This compound exerts its inhibitory effects by targeting the Nerve Growth Factor (NGF) signaling cascade. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It initiates its signaling by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. This binding event triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling pathways that are essential for neuronal differentiation, including neurite outgrowth.

The primary signaling cascades activated by TrkA include:

-

The Ras/MAPK (ERK) Pathway: This pathway is centrally involved in the regulation of gene expression leading to cell differentiation and neurite formation.

-

The PI3K/Akt Pathway: This pathway is critical for promoting cell survival and growth.

While direct experimental evidence detailing the precise molecular target of this compound within this pathway is not yet available in published literature, its structural classification as an indolocarbazole alkaloid provides strong indications. Many compounds with this scaffold are known to function as kinase inhibitors. It is therefore highly probable that this compound acts as an antagonist of the TrkA receptor.

Proposed Mechanism of Action of this compound

Based on the available evidence and the known function of related compounds, the proposed mechanism of action for this compound is the direct inhibition of TrkA receptor phosphorylation. By binding to the TrkA receptor, this compound likely prevents the conformational changes and subsequent autophosphorylation that are necessary for the activation of downstream signaling. This blockade would effectively halt the propagation of the NGF signal, thereby preventing the activation of the ERK and Akt pathways and ultimately inhibiting neurite outgrowth.

Signaling Pathway Diagrams

To visually represent the proposed mechanism of action, the following diagrams illustrate the NGF/TrkA signaling pathway and the likely point of intervention by this compound.

Experimental Protocols

The following sections detail the key experimental protocols utilized in the study of this compound's biological activity.

Cell Culture of PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[2]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

NGF-Induced Neurite Outgrowth Inhibition Assay

This assay is the primary method for quantifying the inhibitory effect of compounds on neuronal differentiation.

-

Cell Plating: PC12 cells are seeded at a density of 1 x 10^4 cells/well in 96-well plates or on poly-L-lysine coated chamber slides.[2]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with a low-serum medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS). This compound or other test compounds are added at various concentrations.

-

NGF Stimulation: Nerve Growth Factor (typically at a concentration of 50-100 ng/ml) is added to the wells to induce neurite outgrowth.[2][3]

-

Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.[2][4]

-

Fixation and Staining (Optional but recommended for imaging): Cells can be fixed with 4% paraformaldehyde and stained with antibodies against neuronal markers such as βIII-tubulin to visualize neurites.[2]

-

Quantification of Neurite Outgrowth:

-

Cells are observed under a phase-contrast or fluorescence microscope.

-

A cell is considered to have a neurite if it possesses at least one process that is longer than the diameter of the cell body.[2][5]

-

The percentage of cells with neurites is determined by counting at least 100-200 cells per condition in multiple randomly selected fields.[5][6]

-

The IC50 value is calculated as the concentration of the inhibitor that reduces the NGF-induced neurite outgrowth by 50%.

-

Western Blot Analysis for Phosphorylation of Signaling Proteins

To investigate the mechanism of action, western blotting can be used to assess the phosphorylation status of key proteins in the NGF/TrkA signaling pathway.

-

Cell Treatment: PC12 cells are serum-starved for a few hours before being pre-treated with this compound for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with NGF (e.g., 50 ng/ml) for a short period (e.g., 5-15 minutes) to induce protein phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-TrkA, anti-phospho-ERK, anti-phospho-Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.

Experimental Workflow Diagram

References

- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of C/EBPβ at a Consensus Extracellular Signal-Regulated Kinase/Glycogen Synthase Kinase 3 Site Is Required for the Induction of Adiponectin Gene Expression during the Differentiation of Mouse Fibroblasts into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Carbazole-Based STAT3 Inhibitors: A Technical Overview

Disclaimer: Extensive searches for "Indocarbazostatin B" did not yield information on a specific molecule with this designation. This guide therefore provides a comprehensive overview of the molecular targets of the broader class of carbazole-based STAT3 inhibitors, which are of significant interest in oncological research. The data and methodologies presented herein are based on published studies of various carbazole derivatives and other STAT3 inhibitors and should be understood as representative of this class of compounds, not of a specific, unidentifiable molecule.

Core Molecular Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The primary molecular target for a significant number of anticancer carbazole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4][5] STAT3 is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and apoptosis.[3][5] In many human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, progression, and metastasis.[2][3] Therefore, inhibiting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology.

Carbazole-based inhibitors primarily function by interfering with the STAT3 signaling cascade through various mechanisms, including:

-

Inhibition of STAT3 Phosphorylation: A crucial step in STAT3 activation is the phosphorylation of a specific tyrosine residue (Tyr705).[2] Several carbazole derivatives have been shown to reduce the levels of phosphorylated STAT3 (p-STAT3) in cancer cells.[2]

-

Disruption of STAT3 Dimerization: Following phosphorylation, STAT3 monomers dimerize, a prerequisite for their translocation to the nucleus. Some inhibitors target the SH2 domain of STAT3, preventing this dimerization process.[1]

-

Inhibition of DNA Binding and Transcriptional Activity: By preventing dimerization or nuclear translocation, these inhibitors ultimately block the binding of STAT3 to the DNA of target genes, thereby inhibiting the transcription of pro-oncogenic proteins.[1][2]

Quantitative Data on Carbazole-Based and other STAT3 Inhibitors

The following table summarizes the inhibitory activities of several carbazole derivatives and other notable STAT3 inhibitors. This data provides a quantitative measure of their potency against STAT3 signaling or cancer cell lines with activated STAT3.

| Compound Name/Identifier | Target/Assay | IC50/Activity Concentration | Reference Cell Lines |

| Carbazole Derivatives | |||

| Compound 9a | STAT3 Activation Inhibition | 50% | Not Specified |

| Compound 9b | STAT3 Activation Inhibition | 90% | Not Specified |

| Compound 9c | STAT3 Activation Inhibition | 95% | Not Specified |

| Other STAT3 Inhibitors | |||

| S3I-201 (NSC 74859) | STAT3 Dimerization Disruptor | 60-110 µM | Multiple Myeloma |

| S3I-201.1066 | STAT3 Inhibition | 35 µM | Not Specified |

| BP-1-102 | STAT3 Inhibition | 6.8 µM | Not Specified |

| S3I-1757 | STAT3 Inhibition | 13.5 µM | Not Specified |

| Stattic | STAT3 SH2 Domain Inhibition | 10 µM | Breast Cancer, HNSCC |

| STX-0119 | STAT3 SH2 Domain Antagonist | Not Specified | Human Lymphoma |

Experimental Protocols

The identification and characterization of carbazole-based STAT3 inhibitors involve a range of in vitro and in vivo experimental methodologies. Below are detailed protocols for key experiments frequently cited in the literature.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of a compound on the phosphorylation of STAT3 at Tyr705.

Methodology:

-

Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., certain breast cancer or lung cancer cell lines) are cultured to 70-80% confluency. The cells are then treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total STAT3 to confirm equal loading.

STAT3-Dependent Luciferase Reporter Assay

Objective: To measure the effect of a compound on the transcriptional activity of STAT3.

Methodology:

-

Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing STAT3 binding elements in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with the test compound at various concentrations.

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as a percentage of the activity in control-treated cells.

In Vivo Xenograft Tumor Growth Assay

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Tumor Cell Implantation: Human cancer cells known to have constitutively active STAT3 are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the STAT3 signaling pathway and a general workflow for the screening and validation of STAT3 inhibitors.

References

An In-depth Technical Guide to the Biosynthesis of Indocarbazostatin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Indocarbazostatin B, a carbazole alkaloid with potential therapeutic applications. Due to the limited direct research on this compound, this guide infers its biosynthetic route from the well-characterized pathways of the structurally analogous compounds, Carquinostatin A and B, and Neocarazostatin A. This document details the enzymatic steps, the genetic basis for the biosynthesis, and key experimental methodologies for studying this class of natural products. Quantitative data, where available for related compounds, is presented, and critical experimental protocols are outlined to facilitate further research and development.

Introduction

Carbazole alkaloids are a diverse family of natural products renowned for their wide range of biological activities, including neuroprotective and antioxidant properties. This compound belongs to this class of compounds. While the definitive chemical structure of this compound is not widely documented in major chemical databases, its name suggests a close relationship to the indocarbazole and carbazole-quinone families. This guide focuses on the biosynthesis of Carquinostatin B, a closely related compound isolated from Streptomyces exfoliatus, to propose a putative biosynthetic pathway for this compound.

The biosynthesis of these complex molecules involves a series of intricate enzymatic reactions, beginning with primary metabolites and culminating in the characteristic tricyclic carbazole core. Understanding this pathway is crucial for the microbial production of these compounds and for generating novel analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is modeled on the established pathway of Carquinostatin A and B. The pathway initiates from the amino acid L-tryptophan and incorporates units derived from pyruvate and acetate. The key steps are catalyzed by a suite of enzymes encoded by a dedicated biosynthetic gene cluster (BGC).

Formation of the Indole-3-pyruvic Acid (IPA) Starter Unit

The biosynthesis commences with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by an aminotransferase, homologous to CqsB7 in the carquinostatin pathway.

Assembly of the Carbazole Core

The formation of the carbazole nucleus is a multi-step process involving a cascade of enzymatic reactions:

-

Acyloin Condensation: A thiamine diphosphate (ThDP)-dependent enzyme, analogous to CqsB3, catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.

-

Decarboxylative Condensation: A β-ketoacyl-ACP synthase III (KAS-III)-like enzyme, homologous to CqsB1, facilitates the decarboxylative condensation of the α-hydroxy-β-keto acid with a 3-hydroxybutyryl-acyl carrier protein (ACP). The 3-hydroxybutyryl-ACP is derived from the condensation of acetyl-CoA and malonyl-ACP.

-

Cyclization and Aromatization: A key carbazole synthase, similar to CqsB2, catalyzes an intramolecular cyclization of the unstable intermediate, followed by dehydration and aromatization to form the tricyclic carbazole core of a precursor molecule, precarquinostatin.

Tailoring Reactions

Following the formation of the carbazole core, a series of tailoring reactions, such as prenylation and oxidation, are proposed to occur to yield the final this compound structure. In the case of Carquinostatin A, a prenyltransferase (CqsB4) attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the carbazole ring. It is hypothesized that similar tailoring enzymes are involved in the final steps of this compound biosynthesis. For Carquinostatin B, the biosynthesis is understood to proceed via the non-mevalonate pathway.[1]

Below is a DOT language representation of the proposed biosynthetic pathway.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is not yet available in the literature. However, studies on related carbazole alkaloids provide some insights into the efficiency of these pathways. The following table summarizes representative data from studies on the production of related carbazole alkaloids. It should be noted that enzyme kinetic parameters for the key carbazole synthases (CqsB2 and NzsI) have been challenging to determine due to the instability of their substrates.

| Compound | Producing Strain | Titer/Yield | Reference |

| Neocarazostatin A | Streptomyces sp. MA37 | Not specified | (Huang et al., 2015) |

| Carquinostatin A | Streptomyces exfoliatus | Not specified | (Kato et al., 1993) |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the study of the this compound biosynthesis pathway.

Gene Knockout in Streptomyces using CRISPR-Cas9

This protocol outlines the steps for creating a targeted gene deletion in a Streptomyces host to investigate the function of a biosynthetic gene.

Materials:

-

Streptomyces strain of interest

-

E. coli ET12567 (or other suitable conjugation donor strain)

-

pCRISPomyces-2 plasmid (or a similar CRISPR-Cas9 vector for Streptomyces)

-

Oligonucleotides for guide RNA (gRNA) construction

-

Primers for amplifying homologous recombination arms

-

Restriction enzymes (e.g., BbsI for Golden Gate assembly)

-

T4 DNA Ligase

-

Competent E. coli cells (e.g., DH5α) for plasmid construction

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Media: ISP4, MS agar, LB, 2xYT

Procedure:

-

Design and Synthesize gRNA:

-

Identify a 20-bp protospacer sequence within the target gene, immediately upstream of a protospacer adjacent motif (PAM) sequence (NGG).

-

Design and order complementary oligonucleotides encoding the protospacer.

-

-

Construct the gRNA Expression Cassette:

-

Anneal the complementary gRNA oligos.

-

Clone the annealed oligos into the CRISPR-Cas9 vector (e.g., pCRISPomyces-2) using Golden Gate assembly with BbsI.

-

-

Amplify Homology Arms:

-

Design primers to amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the Streptomyces genomic DNA.

-

-

Assemble the Final Knockout Plasmid:

-

Clone the amplified left and right homology arms into the gRNA-containing CRISPR vector. This can be done using Gibson Assembly or traditional restriction-ligation cloning.

-

-

Transform into E. coli and Conjugate into Streptomyces:

-

Transform the final knockout plasmid into a suitable E. coli conjugation donor strain.

-

Perform intergeneric conjugation between the E. coli donor and the target Streptomyces strain on MS agar plates.

-

Overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants.

-

-

Screen for Double-Crossover Mutants:

-

Isolate individual exconjugant colonies and grow them on non-selective media to allow for the second crossover event and plasmid loss.

-

Replica-plate colonies onto selective (apramycin) and non-selective media. Colonies that grow on the non-selective but not the selective media are potential double-crossover mutants.

-

-

Confirm Gene Deletion:

-

Confirm the gene deletion by colony PCR using primers flanking the target gene and by Sanger sequencing.

-

The following DOT script illustrates the workflow for CRISPR-Cas9 mediated gene knockout.

Figure 2: Workflow for CRISPR-Cas9 gene knockout in Streptomyces.

Heterologous Expression of Biosynthetic Genes in E. coli

This protocol is for the expression and purification of individual biosynthetic enzymes for in vitro characterization.

Materials:

-

Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

-

E. coli expression host (e.g., BL21(DE3))

-

Primers for amplifying the gene of interest from Streptomyces gDNA

-

Restriction enzymes and T4 DNA Ligase, or Gibson Assembly Master Mix

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution (containing varying concentrations of imidazole)

-

SDS-PAGE reagents

Procedure:

-

Clone the Gene of Interest:

-

Amplify the target biosynthetic gene from Streptomyces genomic DNA.

-

Clone the PCR product into the expression vector.

-

-

Transform and Express:

-

Transform the expression plasmid into E. coli BL21(DE3).

-

Grow a 5 mL overnight culture of a single colony in LB with the appropriate antibiotic.

-

Inoculate 1 L of LB with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analyze Protein Purity:

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

-

In Vitro Enzyme Assays

This protocol describes a general procedure for assaying the activity of a purified biosynthetic enzyme.

Materials:

-

Purified enzyme

-

Substrate(s) for the enzyme

-

Reaction buffer (optimized for pH and salt concentration)

-

Cofactors (if required, e.g., ThDP, NAD(P)H)

-

Quenching solution (e.g., methanol, acetonitrile)

-

HPLC or LC-MS for product analysis

Procedure:

-

Set up the Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, substrate(s), and any necessary cofactors.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the purified enzyme.

-

-

Incubate and Quench:

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding a quenching solution.

-

-

Analyze the Products:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the product.

-

The logical relationship for enzyme characterization is depicted in the following DOT script.

Figure 3: Logical workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process involving a dedicated set of enzymes that construct the carbazole core from simple metabolic precursors. While direct experimental evidence for the this compound pathway is currently lacking, the well-studied biosynthesis of the closely related carquinostatins provides a robust model. This technical guide has outlined the proposed enzymatic steps, provided key experimental protocols for pathway elucidation, and presented the available quantitative data for related compounds. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of natural products. Further research, including the definitive structural elucidation of this compound and the characterization of its biosynthetic gene cluster, will be crucial for advancing our understanding and enabling the biotechnological production of this promising compound.

References

Indocarbazostatin B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin B is a naturally occurring indolocarbazole alkaloid isolated from Streptomyces sp. It has garnered attention within the scientific community for its potent inhibitory effects on nerve growth factor (NGF)-induced neuronal differentiation. This document provides an in-depth technical guide on this compound, consolidating available data on its biological activity, mechanism of action, and physicochemical properties. This review is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, oncology, and drug discovery.

Introduction

This compound belongs to the indolocarbazole class of natural products, a family of compounds known for their diverse and potent biological activities. First isolated from a culture broth of Streptomyces sp., this compound, along with its analogue Indocarbazostatin, was identified as a novel inhibitor of nerve growth factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells.[1] The unique structure and potent biological activity of this compound make it a subject of interest for potential therapeutic applications, particularly in conditions where modulation of neuronal differentiation or NGF signaling is desirable.

Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis, including HR-FAB-MS, UV, 1H and 13C NMR, 1H-1H COSY, PFG HMBC, PFG HMQC, and DIF NOE experiments.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₁N₃O₇ | [2] |

| Molecular Weight | 511.49 g/mol | [2] |

| CAS Number | 253450-09-8 | - |

| Appearance | Yellow powder | [2] |

| UV (max) in MeOH | 238, 288, 405 nm | [2] |

| Optical Rotation | [α]D²⁵ +130° (c 0.1, CHCl₃) | [2] |

Biological Activity

The primary reported biological activity of this compound is the inhibition of NGF-induced neurite outgrowth in PC12 cells.

| Compound | IC₅₀ (nM) | Cell Line | Assay | Reference |

| This compound | 24 | PC12 | NGF-induced neurite outgrowth | [1] |

| Indocarbazostatin | 6 | PC12 | NGF-induced neurite outgrowth | [1] |

| K-252a | 200 | PC12 | NGF-induced neurite outgrowth | [1] |

Mechanism of Action

This compound exerts its biological effect by interfering with the NGF signaling cascade, which is crucial for neuronal differentiation, survival, and function. The precise molecular target of this compound within this pathway has not been definitively elucidated in the reviewed literature. However, based on the activity of other indolocarbazole alkaloids like K-252a, which is a known protein kinase inhibitor, it is hypothesized that this compound may also target one or more kinases in the NGF signaling pathway.[3]

The canonical NGF signaling pathway is initiated by the binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA). This binding event leads to the dimerization and autophosphorylation of TrkA, creating docking sites for various adaptor proteins and initiating downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway. These pathways ultimately lead to transcriptional changes that drive neurite outgrowth and neuronal differentiation.

Given that this compound inhibits the morphological outcome of this pathway, its mechanism of action likely involves the inhibition of a key signaling node. Potential targets include TrkA itself, or downstream kinases such as MEK or ERK. Further research is required to pinpoint the direct molecular target and to fully understand the inhibitory mechanism.

Below is a diagram illustrating the potential points of inhibition by this compound within the NGF signaling pathway.

Caption: Potential inhibition points of this compound in the NGF/TrkA signaling pathway.

Synthesis

As of the date of this review, a specific total synthesis for this compound has not been published in the peer-reviewed literature. However, the synthesis of related indolocarbazole alkaloids is well-documented and provides potential routes for the future synthesis of this compound. Key synthetic strategies for the indolocarbazole core often involve oxidative cyclization of bis-indolyl precursors or palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Isolation and Purification of this compound

The following is a summarized protocol based on the original isolation of this compound.[2]

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Fermentation: Streptomyces sp. is cultured in a suitable medium to produce this compound.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

This protocol describes a general method for assessing the inhibitory effect of compounds on NGF-induced neurite outgrowth in PC12 cells.

Caption: Workflow for the NGF-induced neurite outgrowth inhibition assay.

Detailed Steps:

-

Cell Culture: PC12 cells are maintained in an appropriate culture medium (e.g., DMEM with horse and fetal bovine serum).

-

Plating: Cells are seeded into collagen-coated multi-well plates at a suitable density.

-

Treatment: After allowing the cells to attach, the medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control.

-

Induction: Nerve Growth Factor (NGF) is added to the wells to stimulate neurite outgrowth.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite extension.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and can be stained with dyes like crystal violet or with antibodies against neuronal markers (e.g., β-III tubulin) for better visualization.

-

Imaging and Analysis: Images of the cells are captured using a microscope. Neurite length and the percentage of cells bearing neurites are quantified using image analysis software.

-

Data Analysis: The concentration-response data is used to calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the NGF-induced neurite outgrowth.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. Key areas for future research include:

-

Total Synthesis: The development of a total synthesis for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogues with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound within the NGF signaling pathway is crucial. Kinase profiling studies would be instrumental in identifying the specific kinases inhibited by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neurological disorders or cancer is a necessary step towards clinical translation.

-

Clinical Trials: To date, there is no publicly available information on any clinical trials involving this compound.

Conclusion

This compound is a potent inhibitor of NGF-induced neuronal differentiation with a well-characterized chemical structure. While its primary biological activity has been established, further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. The development of a total synthesis and in-depth mechanistic studies will be critical for advancing this promising natural product towards clinical applications. This review provides a foundational resource for researchers to build upon in their future investigations of this compound.

References

- 1. Indocarbazostatin and this compound, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indocarbazostatin and this compound, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Indocarbazostatin B and its Core Structure, the Staurosporine Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin B, a member of the indolocarbazole family of alkaloids, represents a significant synthetic challenge due to its complex, polycyclic architecture. While the exact structure of "this compound" is not widely cited under this specific name in scientific literature, it is understood to belong to the staurosporine group of natural products. The core of these molecules, the staurosporine aglycone (also known as K-252c or staurosporinone), is a frequent target of total synthesis and serves as a crucial intermediate for accessing a wide array of biologically active analogues. These compounds are of high interest to the pharmaceutical industry due to their potent protein kinase inhibitory activity.

This document provides detailed application notes and experimental protocols for the total synthesis of the staurosporine aglycone, which serves as a proxy for the synthesis of this compound. We will explore several key synthetic strategies, present quantitative data in a comparative format, and provide detailed experimental procedures for select key transformations.

Synthetic Strategies Overview

The construction of the rigid pentacyclic core of the staurosporine aglycone has been approached through various innovative strategies. The main challenges lie in the formation of the carbazole and lactam rings with the correct regiochemistry. Three prominent and successful strategies are highlighted below:

-

Diels-Alder and Nitrene Insertion Approach (Moody et al.) : This strategy utilizes an intramolecular Diels-Alder reaction to construct a key intermediate, followed by a nitrene-mediated cyclization to form the final carbazole ring system. This approach is noted for its efficiency in building molecular complexity.[1][2]

-

Electrocyclization and Nitrene Insertion Approach (Rajeshwaran and Mohanakrishnan) : This methodology involves a thermal electrocyclization to form the carbazole core, followed by a subsequent nitrene insertion to complete the indolocarbazole skeleton. This route has been demonstrated to be effective, starting from simple indole derivatives.[3]

-

Sequential C-H Functionalization Approach (Gaunt et al.) : A more recent and highly convergent strategy that relies on the sequential and regioselective functionalization of C-H bonds on a simple aromatic precursor. This method offers a high degree of modularity, allowing for the synthesis of various analogues.[4][5][6][7][8]

Data Presentation: Comparison of Key Synthetic Routes

The following table summarizes the quantitative data from the aforementioned synthetic strategies for the preparation of the staurosporine aglycone (K-252c).

| Synthetic Strategy | Key Reactions | Starting Material | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |

| Moody et al. | Intramolecular Diels-Alder, Nitrene Insertion | Ethyl indole-2-acetate | 22.6% | Not explicitly stated in abstract | [1][2] |

| Rajeshwaran & Mohanakrishnan | Electrocyclization, Nitrene Insertion | 2-Methylindole | 28-36% | Not explicitly stated in abstract | [3] |

| Gaunt et al. | Sequential C-H Arylation, C-H Amination, C-H Carbonylation | Dibenzyl p-toluidine | 12.7% | 7 | [4][5][6][8] |

Experimental Protocols

Below are detailed experimental protocols for key steps in two of the discussed synthetic strategies.

Protocol 1: Key Steps from the Rajeshwaran and Mohanakrishnan Synthesis

This protocol details the thermal electrocyclization and nitrene insertion steps.

Logical Relationship of Key Steps in the Rajeshwaran and Mohanakrishnan Synthesis

Caption: Key transformations in the Rajeshwaran and Mohanakrishnan synthesis.

A. Thermal Electrocyclization to form the Carbazole Intermediate

-

Reaction: A solution of the 2,3-divinylindole intermediate in a high-boiling solvent (e.g., diphenyl ether) is heated to reflux (approximately 250-260 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 1-3 hours).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (if volatile) or the product is precipitated by the addition of a non-polar solvent (e.g., hexanes).

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbazole intermediate.

-

B. Nitrene Insertion to form the Staurosporine Aglycone

-

Reaction: To a solution of the carbazole intermediate in an anhydrous, inert solvent (e.g., 1,2-dichloroethane) is added triethyl phosphite and anhydrous zinc bromide. The reaction mixture is heated to reflux (approximately 80-90 °C) under an inert atmosphere for several hours (typically 6-12 hours).

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the staurosporine aglycone.

-

Protocol 2: Key Steps from the Gaunt C-H Functionalization Synthesis

This protocol outlines the sequential C-H arylation and C-H amination steps.[4][5][6][7][8]

Experimental Workflow for Gaunt's C-H Functionalization Strategy

Caption: Sequential C-H functionalization workflow for K-252c synthesis.

A. First Copper-Catalyzed C-H Arylation

-

Reaction: To a mixture of the N,N-dibenzyl-p-toluidine (1.0 equiv), diphenyliodonium triflate (1.2 equiv), and copper(II) triflate (0.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added a base (e.g., sodium bicarbonate, 2.0 equiv). The reaction mixture is heated (e.g., to 120 °C) in a sealed tube for 12-24 hours.[5]

-

Monitoring: Progress is monitored by LC-MS or TLC.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the ortho-arylated product.[5]

-

B. C-H Amination to Form the Carbazole Ring

-

Reaction: A mixture of the teraryl intermediate (1.0 equiv), copper(I) iodide (0.2 equiv), a ligand (e.g., 1,10-phenanthroline, 0.4 equiv), and a base (e.g., potassium carbonate, 2.0 equiv) in a high-boiling solvent (e.g., dimethyl sulfoxide) is heated to a high temperature (e.g., 140 °C) under an inert atmosphere for 12-24 hours.

-

Monitoring: The reaction is monitored by LC-MS or TLC.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the carbazole intermediate.

-

Conclusion

The total synthesis of the staurosporine aglycone, the core of this compound, has been successfully achieved through multiple elegant and efficient strategies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the potential for analogue generation. The detailed protocols provided herein for key transformations from two distinct and powerful approaches offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies, such as sequential C-H functionalization, promises to further streamline the synthesis of these complex and biologically important molecules, facilitating future drug discovery efforts.

References

- 1. Synthesis of the staurosporine aglycone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of the staurosporine aglycone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The total synthesis of K-252c (staurosporinone) via a sequential C-H functionalisation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Indocarbazostatin B Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic approaches toward Indocarbazostatin B analogs and their biological context as inhibitors of nerve growth factor (NGF)-induced neuronal differentiation. Due to the limited public availability of the specific synthetic route for this compound, this guide presents a representative synthetic protocol for a closely related indolocarbazole alkaloid, staurosporine aglycone, which shares the core structural motif.

Introduction to this compound

This compound is a novel indolocarbazole alkaloid discovered from a culture broth of a Streptomyces species. It has been identified as a potent inhibitor of NGF-induced neuronal differentiation in rat pheochromocytoma (PC12) cells.[1] This biological activity suggests its potential as a tool for studying neuronal signaling pathways and as a lead compound for the development of therapeutics targeting neurological disorders.

Quantitative Data

The biological activity of this compound and a related compound, K-252a, are summarized below. This data highlights the potency of this compound in inhibiting neurite outgrowth in PC12 cells induced by NGF.

| Compound | Biological Activity | IC50 (nM) | Cell Line | Reference |

| This compound | Inhibition of NGF-induced neurite outgrowth | 24 | PC12 | [1] |

| Indocarbazostatin | Inhibition of NGF-induced neurite outgrowth | 6 | PC12 | [1] |

| K-252a | Inhibition of NGF-induced neurite outgrowth | 200 | PC12 | [1] |

Signaling Pathway

NGF-Induced Neuronal Differentiation in PC12 Cells

Nerve growth factor (NGF) initiates a cascade of signaling events upon binding to its receptor, TrkA, on the surface of PC12 cells. This leads to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neurite outgrowth and neuronal differentiation.[2][3] this compound is known to inhibit this process, likely by interfering with key kinases in this pathway.

Caption: NGF signaling pathway in PC12 cells leading to neuronal differentiation.

Experimental Workflow and Protocols

The following sections detail a representative synthetic route for an indolocarbazole analog, which can be adapted for the synthesis of a library of this compound analogs. The workflow is based on established methods for the synthesis of the staurosporine aglycone.[4][5]

Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Indolocarbazole Core via Diels-Alder Reaction and Oxidative Cyclization

This protocol describes a common strategy for constructing the core structure of indolocarbazole alkaloids.

Materials:

-

Indole

-

N-substituted maleimide

-

Anhydrous toluene

-

Palladium on carbon (10% Pd/C)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

Step 1: Diels-Alder Reaction

-

To a solution of indole (1.0 eq) in anhydrous toluene, add N-substituted maleimide (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude cycloadduct by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Diels-Alder adduct.

Step 2: Oxidative Cyclization

-

Dissolve the purified cycloadduct (1.0 eq) in anhydrous DCM.

-

Add DDQ (2.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12 hours. The solution will typically change color, indicating the progress of the reaction.

-

Monitor the formation of the indolocarbazole core by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford the indolocarbazole core.

Protocol 2: Functionalization of the Indolocarbazole Core (Representative Glycosylation)

This protocol provides a general method for the glycosylation of the indole nitrogen atoms, a common feature in many bioactive indolocarbazole alkaloids.

Materials:

-

Indolocarbazole core

-

Protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate)

-

Anhydrous acetonitrile

-

A suitable Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Molecular sieves (4 Å)

-

Deprotection reagents (specific to the protecting groups on the sugar)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the indolocarbazole core (1.0 eq) and activated 4 Å molecular sieves in anhydrous acetonitrile.

-

Cool the mixture to 0 °C.

-

In a separate flask, dissolve the protected sugar donor (2.5 eq) in anhydrous acetonitrile.

-

Add the solution of the sugar donor to the indolocarbazole mixture.

-

Add the Lewis acid catalyst (e.g., TMSOTf, 0.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude glycosylated product by silica gel column chromatography.

-

Perform the necessary deprotection steps to remove the protecting groups from the sugar moiety to yield the final analog. The choice of deprotection conditions will depend on the specific protecting groups used.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for In Vitro Evaluation of Indocarbazostatin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Indocarbazostatin B, a compound of interest for its potential biological activities. The following protocols are based on established methodologies for assessing cytotoxicity and enzyme inhibition, which are common screening methods for novel chemical entities.

Cytotoxicity Assessment of this compound in Human Cancer Cell Lines

This protocol describes a method to determine the cytotoxic effects of this compound on two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and PC-3 (prostate adenocarcinoma). The assay is based on the reduction of a tetrazolium salt (MTT) by metabolically active cells to form a purple formazan product.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

-

This compound

-

MCF-7 and PC-3 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture MCF-7 and PC-3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (solvent only) and a no-treatment control.

-